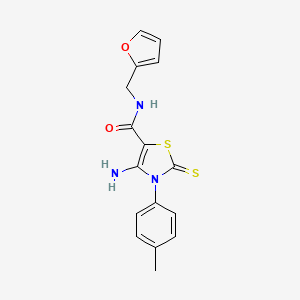
4-amino-N-(2-furylmethyl)-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(2-furylmethyl)-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.06056908 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-amino-N-(2-furylmethyl)-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole class of heterocyclic compounds. Its unique structure incorporates an amino group, a thioxo group, and a carboxamide functionality, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is C16H15N3O2S. The compound features:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Amino group : Enhances reactivity and potential interactions with biological targets.
- Thioxo group : Contributes to the compound's chemical reactivity.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. In a study involving this compound, preliminary results suggested that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 8.03 | Induction of apoptosis |
| HepG2 (Liver) | 4.37 | Cell cycle arrest |
These findings align with studies on other thiazole derivatives that demonstrated similar anticancer effects through inhibition of tubulin polymerization and interference with DNA synthesis .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Thiazole derivatives are known for their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. In vitro assays have shown that compounds with thiazole rings can effectively reduce oxidative damage in cellular models .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiazoles are often associated with antibacterial and antifungal properties. Studies have indicated that derivatives similar to 4-amino-N-(2-furylmethyl)-3-(4-methylphenyl)-2-thioxo can exhibit significant activity against various pathogens by disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways related to inflammation and immune response.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Potential binding to DNA or RNA could disrupt replication processes in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in preclinical models:
- A study reported the synthesis of various thiazole-based compounds that demonstrated enhanced anticancer activity against multiple cancer types including breast and lung cancers.
- Another investigation focused on the antioxidant properties of thiazole derivatives, showing protective effects against oxidative stress-induced cellular damage in liver models.
Propiedades
IUPAC Name |
4-amino-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-10-4-6-11(7-5-10)19-14(17)13(23-16(19)22)15(20)18-9-12-3-2-8-21-12/h2-8H,9,17H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGZJIRUIRPIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














